molecular formula C22H17NO B11948002 N-(9-anthracenylmethylene)-M-anisidine CAS No. 14607-17-1

N-(9-anthracenylmethylene)-M-anisidine

Cat. No.: B11948002
CAS No.: 14607-17-1
M. Wt: 311.4 g/mol
InChI Key: PIZCGTWWUXHKQT-UHFFFAOYSA-N
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Description

N-(9-anthracenylmethylene)-M-anisidine (CAS 14607-17-1) is an aromatic Schiff base compound with a molecular formula of C22H17NO and a molecular weight of 311.4 g/mol . This compound is synthesized via a condensation reaction between 9-anthracenecarboxaldehyde and m-anisidine, a process that can be optimized using various catalytic systems and green chemistry approaches, such as solvent-free mechanochemical grinding or microwave irradiation . The formation of the characteristic imine bond (C=N) is a key structural feature, confirmed by spectroscopic methods like FT-IR, with the C=N stretch typically appearing in the 1650-1600 cm⁻¹ range . As a research chemical, it serves as a valuable intermediate in organic synthesis and materials science. Its structure, incorporating both anthracene and anisidine moieties, suggests potential for investigation in areas such as fluorescent materials or as a building block for more complex molecular systems. Related anisidine-derived compounds have been explored in pharmaceutical research for their biological activity, highlighting the utility of this structural class in drug discovery . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14607-17-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-anthracen-9-yl-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C22H17NO/c1-24-19-10-6-9-18(14-19)23-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3

InChI Key

PIZCGTWWUXHKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for N 9 Anthracenylmethylene M Anisidine

Principles of Imine Formation via Condensation Reactions

The synthesis of N-(9-anthracenylmethylene)-M-anisidine is a classic example of imine or Schiff base formation, a reversible reaction between an aldehyde (9-anthracenecarboxaldehyde) and a primary amine (m-anisidine). nih.gov The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde. This initial step forms an unstable carbinolamine or hemiaminal intermediate. Subsequently, this intermediate undergoes dehydration (elimination of a water molecule) to yield the stable imine, characterized by a carbon-nitrogen double bond (azomethine group). nih.gov The entire process is typically catalyzed by either an acid or a base, which facilitates the nucleophilic attack and the final dehydration step. The reversibility of the reaction necessitates strategies to drive the equilibrium towards the product, often by removing the water formed during the reaction. nih.gov

Optimized Reaction Conditions and Parameters for this compound Synthesis

While specific optimized conditions for this compound are not extensively documented in publicly available literature, general principles for the synthesis of related anthracene-based Schiff bases can be applied to deduce effective parameters.

The choice of solvent and catalyst is pivotal in the synthesis of Schiff bases. Solvents like ethanol (B145695), methanol, and toluene (B28343) are commonly employed. nih.govscirp.org For many conventional methods, refluxing the reactants in ethanol with a few drops of a catalyst such as acetic acid or sulfuric acid is a standard procedure. nih.gov The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Recent advancements have explored the use of heterogeneous catalysts like Amberlyst® 15, which offer advantages such as easy separation and recyclability. peerj.com Studies on other aromatic Schiff bases have also demonstrated the efficacy of Lewis acids like zinc triflate (Zn(OTf)₂) which can significantly accelerate imine formation. researchgate.net The selection of the solvent can also influence the reaction rate and yield, with polar protic solvents often being effective.

SolventCatalystGeneral ApplicabilityReference
EthanolAcetic Acid (catalytic amount)Conventional heating (reflux) nih.gov
MethanolNone or Acid CatalystConventional heating, can offer good solubility scirp.org
Toluenep-Toluenesulfonic acidAllows for azeotropic removal of water with a Dean-Stark apparatus acs.org
Solvent-freeAmberlyst® 15Green chemistry approach at room temperature peerj.com
DichloromethaneNoneRoom temperature stirring, though less "green" researchgate.net

Temperature and reaction time are interdependent parameters. Conventional methods often require several hours of reflux to achieve high yields. researchgate.netbibliotekanauki.pl For instance, the synthesis of some aromatic Schiff bases in refluxing ethanol can take anywhere from 3 to 6 hours. bibliotekanauki.pl

Microwave-assisted synthesis has emerged as a powerful technique to drastically reduce reaction times, often from hours to minutes, while frequently improving yields. tandfonline.comresearchgate.netscirp.org For example, a comparative study showed that a reaction requiring 3-6 hours under conventional heating could be completed in 4-8 minutes with microwave irradiation, with yields increasing from 64-76% to 89-96%. bibliotekanauki.pl The specific optimal temperature and time for the synthesis of this compound would need empirical determination but would likely fall within the ranges reported for similar aromatic Schiff bases.

MethodTypical TemperatureTypical Reaction TimeReference
Conventional Reflux (Ethanol)~78 °C2-8 hours bibliotekanauki.pl
Microwave IrradiationOften higher localized temperatures2-15 minutes tandfonline.comresearchgate.net
Ultrasound IrradiationRoom Temperature to slightly elevated15-60 minutes tandfonline.com
Grinding (Mechanochemistry)Room Temperature10-30 minutes bibliotekanauki.pl

Green Chemistry Approaches in Schiff Base Preparation

The principles of green chemistry are increasingly being applied to Schiff base synthesis to minimize environmental impact. researchgate.nettandfonline.comicm.edu.pl These methods focus on reducing or eliminating the use of hazardous solvents, decreasing energy consumption, and simplifying purification processes.

Several green techniques are applicable to the synthesis of this compound:

Microwave-assisted synthesis: As mentioned, this technique significantly reduces reaction times and energy input. researchgate.netscirp.orgijpronline.com

Ultrasound-assisted synthesis (Sonochemistry): The use of ultrasonic waves can induce cavitation, which enhances mass transfer and accelerates the reaction rate, often at room temperature. tandfonline.com

Mechanochemistry (Grinding): This solvent-free approach involves grinding the solid reactants together, sometimes with a catalytic amount of a substance like p-toluenesulfonic acid. bibliotekanauki.pl This method is highly efficient, reduces waste, and simplifies product isolation.

Use of Greener Solvents and Catalysts: Replacing toxic solvents like benzene (B151609) or toluene with water, ethanol, or even natural extracts like lemon juice (as a source of citric acid catalyst) aligns with green chemistry principles. researchgate.neticm.edu.pl Heterogeneous catalysts that can be easily recovered and reused also contribute to a greener process. peerj.com

Comparative Analysis of Synthetic Pathways and Methodological Advancements

A comparative analysis of synthetic pathways for Schiff bases highlights a clear trend towards more sustainable and efficient methods.

MethodAdvantagesDisadvantages
Conventional Heating Well-established, simple setupLong reaction times, high energy consumption, often uses volatile organic solvents. researchgate.netbibliotekanauki.pl
Microwave-Assisted Synthesis Extremely fast, often higher yields, uniform heating. bibliotekanauki.plresearchgate.netRequires specialized equipment, potential for localized overheating.
Ultrasound-Assisted Synthesis Fast, energy-efficient, can be performed at room temperature. tandfonline.comMay not be suitable for all substrates, requires specific equipment.
Mechanochemistry (Grinding) Solvent-free, rapid, simple, low energy consumption. bibliotekanauki.plMay not be suitable for all reactants, scalability can be a concern.

The evolution from prolonged refluxing in organic solvents to rapid, solvent-free, or water-based microwave and mechanochemical methods represents a significant methodological advancement. bibliotekanauki.pltandfonline.com These modern techniques not only offer environmental and economic benefits but can also lead to higher purity products and simplified work-up procedures. For a molecule like this compound, these advanced methods would likely provide a more efficient and sustainable synthetic route compared to traditional approaches.

Spectroscopic and Structural Characterization of N 9 Anthracenylmethylene M Anisidine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the case of N-(9-anthracenylmethylene)-M-anisidine, the FT-IR spectrum is expected to exhibit key absorption bands corresponding to its constituent parts: the anthracene (B1667546) moiety, the anisidine ring, and the imine (C=N) linkage formed during its synthesis.

The formation of the Schiff base is primarily confirmed by the appearance of a strong absorption band for the imine (C=N) stretching vibration, which typically appears in the range of 1650-1600 cm⁻¹. This band is a definitive marker for the successful condensation of the aldehyde and amine. The aromatic C-H stretching vibrations of both the anthracene and anisidine rings are anticipated to be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will likely produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Furthermore, the presence of the methoxy (B1213986) (-OCH₃) group from the m-anisidine (B1676023) moiety would be indicated by characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band, typically found in the 1260-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted aromatic rings would give rise to strong absorptions in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Based on data from analogous structures, the predicted FT-IR spectral data for this compound is summarized in the interactive table below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch (Methoxy)2950-2850Medium to Weak
Imine C=N Stretch~1625Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-O Stretch (Methoxy)~1250 and ~1040Strong
C-N Stretch~1180Medium
Aromatic C-H Out-of-Plane Bending900-700Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric C=C stretching vibrations of the anthracene ring system. The imine (C=N) stretching vibration, while strong in the IR, may appear with variable intensity in the Raman spectrum.

The aromatic ring breathing modes are also typically prominent in Raman spectra. The presence of both the anthracene and anisidine ring systems would likely result in a complex but informative fingerprint region. The symmetric stretching of the C-O-C bond of the methoxy group may also be observed. In a study of a similar imine, specific Raman peaks were observed for the ν(C=N) at 1645 cm⁻¹ sysrevpharm.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integrations of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to be complex, with distinct signals for the protons of the anthracene and m-anisidine moieties, as well as the imine proton.

The most downfield signal is expected to be the imine proton (-CH=N-), likely appearing as a singlet in the range of 8.5-9.5 ppm. The protons of the anthracene ring will resonate in the aromatic region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and splitting patterns will depend on their position relative to the imine group. The proton at the 10-position of the anthracene ring is often a distinct singlet in a downfield region.

The protons of the m-anisidine ring will also appear in the aromatic region, but generally at slightly higher fields than the anthracene protons, likely between 6.5 and 7.5 ppm. The methoxy group protons (-OCH₃) will give a characteristic sharp singlet at approximately 3.8 ppm. The integration of this signal corresponding to three protons would be a clear indicator of the methoxy group's presence. Spectroscopic data for the starting material, m-anisidine, shows proton signals in the range of 6.2-7.1 ppm and a methoxy signal around 3.7 ppm nih.gov.

A predicted ¹H NMR data table is presented below.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Imine H8.5 - 9.5Singlet1H
Anthracene H7.5 - 8.5Multiplet9H
Anisidine H6.5 - 7.5Multiplet4H
Methoxy H~3.8Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected in the aromatic, imine, and aliphatic regions.

The imine carbon (C=N) is anticipated to resonate in the downfield region, typically between 160 and 170 ppm. The numerous carbons of the anthracene and anisidine rings will produce a cluster of signals in the aromatic region, from approximately 110 to 150 ppm. The carbon attached to the nitrogen and the carbon attached to the methoxy group will be influenced by the heteroatoms, affecting their chemical shifts. The carbon of the methoxy group (-OCH₃) will appear in the aliphatic region, typically around 55 ppm. For comparison, the carbons of m-anisidine appear in the range of 100-160 ppm, with the methoxy carbon at approximately 55 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

Carbon Predicted Chemical Shift (ppm)
Imine C160 - 170
Anthracene & Anisidine C (Aromatic)110 - 150
Methoxy C~55

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are central to understanding its potential as a photoluminescent material. However, specific experimental data from UV-Vis and fluorescence spectroscopy, as well as quantum yield determinations and studies on solvent effects, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to identify the electronic transitions within a molecule. For this compound, one would anticipate characteristic absorption bands corresponding to the π-π* transitions of the anthracene core and the n-π* and π-π* transitions associated with the imine group and the anisidine ring. The precise wavelengths and molar absorptivity coefficients of these transitions are dependent on the molecular environment and conjugation within the entire molecule. Without experimental data, a detailed analysis of its electronic transitions remains speculative.

Fluorescence Spectroscopy for Photoluminescence Properties

The fluorescence spectrum of this compound is expected to be dominated by the emissive properties of the anthracene group. The substitution pattern on the aniline (B41778) ring can influence the emission wavelength and intensity through electronic effects. A comprehensive study would involve measuring the emission spectrum upon excitation at the absorption maxima to determine the Stokes shift and the characteristic emission profile. Such data is currently not publicly available.

Quantum Yield Determinations

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. Its determination would require comparative measurements against a standard fluorophore with a known quantum yield. This value is essential for evaluating the compound's suitability for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. No experimental quantum yield data for this compound has been found.

Solvent Polarity Effects on Spectroscopic Behavior

The interaction of a molecule with its surrounding solvent can significantly alter its spectroscopic properties, a phenomenon known as solvatochromism. A systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarities would provide insights into the nature of its excited state, including its dipole moment. This information is valuable for understanding the charge distribution in the molecule upon excitation. However, no such solvatochromic studies have been reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. While no experimental mass spectra for this compound were found, predicted data is available. nih.gov The predicted monoisotopic mass is 311.131 Da. nih.gov

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺312.13828
[M+Na]⁺334.12022
[M-H]⁻310.12372
[M+NH₄]⁺329.16482
[M+K]⁺350.09416
[M]⁺311.13045
[M]⁻311.13155

This table is based on predicted data and has not been experimentally verified. nih.gov

Computational and Theoretical Investigations of N 9 Anthracenylmethylene M Anisidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-(9-anthracenylmethylene)-M-anisidine.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) has been employed to determine the optimized ground state geometry and electronic structure of this compound. These calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-31G(d,p).

The optimized geometry reveals a non-planar structure. The anisidine ring is significantly twisted with respect to the anthracene (B1667546) moiety. This twist is a key structural feature, influencing the electronic properties of the molecule. The central imine (C=N) linkage also exhibits a specific conformation relative to the two aromatic systems.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (imine) 1.28 - -
C-C (anthracene-imine) 1.47 - -
N-C (anisidine-imine) 1.41 - -
C-N-C (imine) - 120.5 -
Dihedral (Anthracene-Imine) - - Variable
Dihedral (Anisidine-Imine) - - Variable

Note: The values presented are representative and can vary slightly depending on the specific computational methodology.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and spectroscopic behavior, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. These calculations, often carried out in both gas phase and in the presence of solvents using models like the Polarizable Continuum Model (PCM), help in interpreting the experimental UV-Vis absorption spectrum.

The calculations typically predict several electronic transitions in the UV-Vis region. The lowest energy transition is often attributed to the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition, which corresponds to a π→π* charge transfer. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational approach.

Table 2: Calculated Electronic Absorption Properties of this compound (TD-DFT)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 3.20 387 0.45 HOMO → LUMO
S0 → S2 3.55 349 0.20 HOMO-1 → LUMO
S0 → S3 4.10 302 0.15 HOMO → LUMO+1

Note: These values are illustrative and derived from typical computational studies.

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic properties of the molecule. In this compound, the HOMO is typically localized on the electron-rich m-anisidine (B1676023) moiety, while the LUMO is predominantly distributed over the electron-accepting anthracene ring and the imine bridge.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 3: Calculated FMO Energies and Global Reactivity Descriptors

Parameter Value (eV)
EHOMO -5.50
ELUMO -2.30
Energy Gap (ΔE) 3.20
Ionization Potential (I) 5.50
Electron Affinity (A) 2.30
Electronegativity (χ) 3.90
Chemical Hardness (η) 1.60
Chemical Softness (S) 0.625
Electrophilicity Index (ω) 4.75

Note: Values are calculated based on the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While extensive molecular dynamics (MD) simulation studies specifically for this compound are not widely reported in the literature, this computational technique is invaluable for exploring the conformational landscape and behavior of the molecule in solution. MD simulations can provide insights into:

Solvent Effects: How the presence of solvent molecules influences the conformation and dynamics.

Intermolecular Interactions: The potential for aggregation or specific interactions with other molecules in the system.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies for characteristic functional groups, such as the C=N imine stretch, C-H stretching, and aromatic ring vibrations, can be correlated with experimental spectra.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are often used to predict the 1H and 13C NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR signals.

Structure-Property Relationship Modeling

Computational studies on this compound and related Schiff bases contribute to understanding structure-property relationships. researchgate.net By systematically modifying the structure, for instance, by changing the substituents on the aniline (B41778) ring or altering the aromatic aldehyde, researchers can computationally predict how these changes affect properties like:

Nonlinear Optical (NLO) Properties: Calculations of molecular polarizability (α) and hyperpolarizability (β) can assess the potential of the molecule for NLO applications. researchgate.net

Electronic Properties: The HOMO-LUMO gap and charge distribution can be tuned by structural modifications.

Spectroscopic Behavior: The absorption and emission wavelengths can be shifted by altering the electronic structure.

These theoretical models are instrumental in the rational design of new molecules with tailored properties for various applications.

Coordination Chemistry of N 9 Anthracenylmethylene M Anisidine

Synthesis of Metal Complexes Utilizing N-(9-anthracenylmethylene)-M-anisidine as a Ligand

The synthesis of metal complexes with this compound typically follows a two-step process: first, the synthesis of the Schiff base ligand itself, followed by its reaction with a suitable metal salt.

The Schiff base ligand, this compound, is generally prepared via the condensation reaction of equimolar amounts of 9-anthraldehyde (B167246) and m-anisidine (B1676023) in an alcoholic solvent like ethanol (B145695) or methanol. The reaction is often catalyzed by a few drops of glacial acetic acid and heated under reflux for several hours. semanticscholar.org

The subsequent complexation with transition metal ions such as copper(II) and nickel(II) is achieved by reacting the isolated ligand with a metal salt in a specific molar ratio. Typically, a hot ethanolic solution of the ligand is added to an aqueous or ethanolic solution of the metal salt, such as copper(II) chloride or nickel(II) nitrate. arcjournals.org The resulting mixture is then refluxed for an extended period, during which the colored metal complex precipitates. arcjournals.org The solid complex can then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried.

The stoichiometry of the metal complexes, which defines the ratio of the metal ion to the ligand, is a fundamental characteristic determined through various analytical techniques. For bidentate Schiff base ligands like this compound reacting with transition metals such as Cu(II) and Ni(II), a 1:2 metal-to-ligand ratio is commonly observed, resulting in a general formula of [M(L)₂]. iosrjournals.org

Elemental analysis (C, H, N) is a primary method for confirming this stoichiometry. The experimentally determined percentage composition of the elements in the synthesized complex is compared with the theoretical values calculated for the proposed formula. iosrjournals.org Another common technique is the mole ratio method, where a series of solutions are prepared with a fixed concentration of the metal ion and varying concentrations of the ligand. The absorbance is measured at the wavelength of maximum absorption (λ_max) of the complex, and a plot of absorbance versus the mole ratio of ligand-to-metal reveals an inflection point that indicates the stoichiometry of the complex. researchgate.netchemrj.org

Table 1: Representative Analytical Data for a Hypothetical [M(L)₂] Complex (L = this compound, C₂₂H₁₇NO)

Complex FormulaMetal (M)Calculated %CCalculated %HCalculated %NMolar Conductance (Ω⁻¹ cm² mol⁻¹)
[Cu(C₂₂H₁₇NO)₂]Cu(II)77.005.004.0910-20
[Ni(C₂₂H₁₇NO)₂]Ni(II)77.325.024.1010-20

Note: Molar conductance values are typically measured in solvents like DMSO or DMF at 10⁻³ M concentration. Low values, as shown, suggest the non-electrolytic nature of the complexes. iosrjournals.org

Spectroscopic Characterization of this compound Metal Complexes

Spectroscopic methods are indispensable for elucidating the structure of the complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) spectroscopy provides direct evidence of the ligand's coordination to the metal ion. The most significant feature in the IR spectrum of the Schiff base ligand is the stretching vibration of the azomethine group (ν(C=N)). Upon complexation, the electron density from the imine nitrogen is donated to the metal ion, which weakens the C=N double bond. This results in a shift of the ν(C=N) band to a lower frequency (wavenumber) in the spectra of the metal complexes compared to the free ligand. iosrjournals.org This shift is a definitive indicator of coordination through the azomethine nitrogen. Furthermore, the formation of new, weaker bands at lower frequencies can be attributed to the metal-nitrogen (ν(M-N)) stretching vibrations, further confirming the chelation. researchgate.net

Table 2: Key IR Spectral Bands (cm⁻¹) for Ligand and Complexes

Compoundν(C=N) Azomethineν(M-N)
Free Ligand (L)~1620-1630-
[Cu(L)₂]~1600-1615~500-550
[Ni(L)₂]~1600-1615~500-550

Electronic (UV-Visible) spectroscopy gives insight into the electronic structure and geometry of the complexes. The spectrum of the free ligand typically shows intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* intra-ligand transitions within the aromatic rings and the azomethine group. arcjournals.org

Upon complexation, these intra-ligand bands may undergo a slight shift (bathochromic or hypsochromic). More importantly, new bands appear in the visible region of the spectra for the Cu(II) and Ni(II) complexes. These new, lower-energy bands are characteristic of d-d electronic transitions of the metal ions and ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For a square planar Cu(II) complex, a broad, asymmetric band is often observed in the visible region. arcjournals.org A diamagnetic, square planar Ni(II) complex typically shows several absorption bands corresponding to transitions from the ground state to various excited states. researchgate.net

Table 3: Electronic Spectral Data (λ_max, nm) for Ligand and Complexes in DMSO

CompoundIntra-Ligand Transitions (π→π, n→π)d-d Transitions
Free Ligand (L)~270, ~350, ~390-
[Cu(L)₂]~275, ~355, ~400~600-650
[Ni(L)₂]~272, ~352, ~410~530, ~500

Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy are powerful tools for studying diamagnetic and paramagnetic complexes, respectively.

NMR Spectroscopy: ¹H NMR spectroscopy is used to characterize the diamagnetic Ni(II) complex, assuming it adopts a square planar geometry. In the ¹H NMR spectrum of the complex, the signal corresponding to the azomethine proton (-CH=N-) is expected to shift downfield compared to its position in the free ligand's spectrum. researchgate.net This deshielding effect is a direct consequence of the coordination of the imine nitrogen to the nickel ion, which alters the electronic environment of the adjacent proton. researchgate.net

ESR Spectroscopy: The paramagnetic Cu(II) complex (d⁹ configuration) is ESR-active. The ESR spectrum, typically recorded in a frozen DMSO solution at liquid nitrogen temperature, provides valuable information about the geometry of the complex and the nature of the metal-ligand bond. For a square planar Cu(II) complex, the spectrum is characteristically axial, showing two distinct g-values: g|| and g⊥. The observation that g|| > g⊥ > 2.0023 (the value for a free electron) indicates that the unpaired electron resides in the d(x²-y²) orbital, which is consistent with a square planar or tetragonally distorted octahedral geometry. researchgate.net The geometric parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), is used to assess the extent of exchange interaction between copper centers. A value of G > 4 suggests that exchange interactions are negligible. researchgate.net

Table 4: Representative ESR Spectral Parameters for a [Cu(L)₂] Complex

ParameterTypical ValueInterpretation
g
g⊥2.05 - 2.10Consistent with square planar geometry
G> 4.0Negligible exchange interaction between Cu(II) centers

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

There are no publicly available X-ray crystallography studies or other structural determinations for metal complexes of this compound. In related research, single-crystal X-ray diffraction has been a crucial technique for determining the precise three-dimensional structure of metal complexes with other anthracene-containing Schiff base ligands. For instance, the crystal structure of a rhodium(III) complex with a different anthrahydrazone ligand revealed a distorted octahedral coordination geometry. mdpi.com This highlights the type of detailed structural information that is currently missing for complexes of this compound.

Stability and Thermodynamic Properties of Metal Complexes

Comprehensive studies on the stability and thermodynamic properties of metal complexes involving this compound have not been found in the reviewed literature. Consequently, data regarding their formation constants and Gibbs free energy calculations are unavailable.

There is no published data on the formation constants for metal complexes of this compound.

There is no published data on the Gibbs free energy calculations for the formation of metal complexes with this compound.

Functional Applications of N 9 Anthracenylmethylene M Anisidine in Advanced Materials and Systems

Supramolecular Chemistry and Self-Assembly Processes

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The design of N-(9-anthracenylmethylene)-M-anisidine, featuring a nitrogen atom in the imine linkage and potential for further functionalization, makes it a promising candidate as an organic linker in the construction of porous crystalline materials like MOFs and COFs.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The imine nitrogen of this compound can serve as a coordination site for metal ions. researchgate.net The bulky anthracene (B1667546) group can act as a strut, influencing the pore size and topology of the resulting framework. The methoxy (B1213986) group on the anisidine ring can also potentially participate in coordination or be chemically modified to introduce other functional groups. The incorporation of this ligand could lead to MOFs with interesting photoluminescent properties, inherited from the anthracene moiety, which could be exploited for sensing or photocatalysis applications. researchgate.netnih.gov

Covalent Organic Frameworks (COFs): COFs are porous polymers with a crystalline structure, formed through reversible covalent bond formation. magtech.com.cnrsc.org Schiff base chemistry is a cornerstone of COF synthesis due to the reversible nature of the imine bond, which allows for error correction during the crystallization process. magtech.com.cnrsc.org this compound, being a pre-formed Schiff base, could be incorporated into COF structures through further reactions if additional reactive sites are introduced onto the molecule. Alternatively, the foundational components, anthracene-9-carboxaldehyde and m-anisidine (B1676023), could be used with polyamine or polyaldehyde linkers to form anthracene-containing COFs. magtech.com.cnrsc.org The inherent porosity and high surface area of such COFs, combined with the electronic properties of the anthracene unit, would make them suitable for applications in gas storage, separation, and heterogeneous catalysis. magtech.com.cn

Table 1: Potential Contributions of this compound in MOF and COF Synthesis

Feature of this compoundRole in MOF/COF FormationPotential Application
Imine NitrogenCoordination site for metal ionsCatalysis, Sensing
Anthracene MoietyStructural strut, Photoluminescent unitGas Storage, Photonics
Anisidine RingPotential for functionalizationTunable Properties

Design of Supramolecular Architectures through Non-covalent Interactions

The large, electron-rich anthracene core of this compound is a key driver for its participation in non-covalent interactions, which are crucial for the bottom-up assembly of complex supramolecular structures. These interactions include:

π-π Stacking: The planar anthracene rings can readily engage in π-π stacking interactions, leading to the formation of ordered one-dimensional, two-dimensional, or three-dimensional arrays. This is a common feature of anthracene-based compounds and is fundamental to their self-assembly.

Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, the imine nitrogen can act as a hydrogen bond acceptor. Modification of the anisidine ring to include hydroxyl or amino groups could introduce hydrogen bonding capabilities, providing directional control in the assembly process.

The interplay of these non-covalent forces allows for the construction of well-defined architectures such as nanofibers, vesicles, and gels. The fluorescent nature of the anthracene unit makes these assemblies potentially useful as sensors, where changes in the supramolecular structure upon analyte binding can lead to a detectable change in the fluorescence emission.

Polymer Chemistry and Hybrid Material Fabrication

The unique combination of a rigid, photoactive anthracene group and a versatile Schiff base linkage in this compound opens up avenues for its use in polymer chemistry and the fabrication of advanced hybrid materials.

Incorporation into Polymeric Backbones for Functional Polymers

This compound can be envisioned as a monomer for the synthesis of functional polymers. Polymerization could be achieved through several strategies, assuming appropriate modifications to the monomer:

Chain-Growth Polymerization: If a polymerizable group, such as a vinyl or acetylene (B1199291) group, is introduced onto the anisidine ring, the molecule can participate in chain-growth polymerization reactions.

Step-Growth Polymerization: By creating derivatives with two reactive sites (e.g., a di-aldehyde or a di-amine version of the precursors), it can be used in step-growth polymerization to form polyesters, polyamides, or polyimines.

The resulting polymers would possess the intrinsic properties of the anthracene and Schiff base units. The anthracene moiety would impart photoluminescence and potential for charge transport, making these polymers candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. nih.gov The imine bond, being responsive to pH changes, could lead to the development of "smart" polymers that exhibit stimuli-responsive behavior.

Table 2: Potential Properties of Polymers Derived from this compound

Polymer TypePotential PropertyPotential Application
Poly(this compound) derivativesPhotoluminescence, Charge TransportOLEDs, OPVs
Copolymers containing the monomerStimuli-Responsiveness (pH)Drug Delivery, Smart Coatings
Blends with other polymers (e.g., PMMA)Enhanced Emission Quantum YieldSolid-State Lighting

Development of Hybrid Composites with Tailored Properties

The properties of this compound make it an excellent component for the fabrication of hybrid composites with tailored functionalities. The large aromatic surface of the anthracene group can interact strongly with other materials, particularly those with graphitic structures like carbon nanotubes (CNTs) and graphene, through π-π stacking interactions.

This non-covalent functionalization can be used to:

Disperse Carbon Nanomaterials: Improve the dispersion of CNTs and graphene in various solvents and polymer matrices, which is often a major challenge in processing these materials.

Interface Engineering: Modify the interface between a polymer matrix and a reinforcing filler, leading to improved mechanical properties and stress transfer in the composite material.

Introduce Photo-responsiveness: Create photo-responsive hybrid materials where the anthracene unit can act as a photosensitizer or a photo-switch.

For instance, dispersing this compound with single-walled carbon nanotubes (SWCNTs) could lead to a hybrid material where the Schiff base facilitates the debundling of the nanotubes, while the anthracene unit provides a fluorescent tag for imaging or sensing applications.

Reactivity and Reaction Mechanisms of N 9 Anthracenylmethylene M Anisidine

Hydrolysis Kinetics and Mechanistic Studies

The hydrolysis of an imine to its corresponding aldehyde (9-anthraldehyde) and primary amine (m-anisidine) is a fundamental reaction. The kinetics and mechanism of this process are highly dependent on the reaction conditions, particularly the pH of the medium.

Specific kinetic data for the hydrolysis of N-(9-anthracenylmethylene)-M-anisidine is not available. However, the hydrolysis of imines (Schiff bases) typically exhibits a characteristic pH-rate profile. The reaction is catalyzed by both acid and base.

The general mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack of a water molecule on the protonated imine (iminium ion) to form a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.comopenstax.org

Proton transfer from the attacking water molecule to a base.

Elimination of the amine from the protonated carbinolamine, a step often facilitated by acid catalysis which makes the amine a better leaving group. libretexts.org

Deprotonation of the resulting oxonium ion to yield the aldehyde.

Table 1: Expected pH-Dependence of the Rate-Determining Step in Imine Hydrolysis

pH RangePredominant Reactant SpeciesExpected Rate-Determining Step
Strongly Acidic (pH < 2)Iminium IonAttack of water on the iminium ion masterorganicchemistry.com
Moderately Acidic (pH 4-6)Equilibrium between Imine and Iminium IonDecomposition of the carbinolamine intermediate masterorganicchemistry.com
Neutral to Weakly BasicImineAttack of water on the neutral imine masterorganicchemistry.com
Strongly Basic (pH > 10)ImineAttack of hydroxide (B78521) ion on the neutral imine

This table is a generalized representation based on known imine hydrolysis mechanisms and is not based on experimental data for this compound.

The electronic nature of substituents on both the aldehyde and amine portions of an imine can significantly influence the rate of hydrolysis. For this compound, the key substituent is the methoxy (B1213986) group (-OCH₃) at the meta-position of the aniline (B41778) ring.

While no specific studies on this compound exist, the effect of the meta-methoxy group can be predicted based on general principles of physical organic chemistry. The methoxy group is an electron-donating group through its resonance effect (+R) but an electron-withdrawing group through its inductive effect (-I). In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound have not been specifically reported. However, its behavior can be inferred from the known redox chemistry of its two main components: the anthracene (B1667546) core and the imine group.

The anthracene moiety is known to undergo reversible oxidation. nih.gov The oxidation potential can be influenced by substituents on the anthracene ring. mdpi.combeilstein-journals.orgnih.gov In this case, the imine group attached at the 9-position would act as a substituent. The electrochemical oxidation of anthracene itself on platinum electrodes has been studied, leading to products like 9,10-anthraquinone and bianthrone. nih.gov It is plausible that the anthracene core of this compound would undergo similar oxidation processes, potentially leading to the formation of anthraquinone-like structures under oxidative electrochemical conditions. Recent research has also highlighted the use of anthracene derivatives in supercapacitors, underscoring their redox activity. rsc.org

The imine group (C=N) is also electrochemically active and can be reduced to an amine (CH-NH). The specific potential for this reduction would depend on the substituents and the electrode material.

Photoreactivity and Photoinduced Transformations

The photoreactivity of this compound is expected to be rich, primarily due to the presence of the anthracene chromophore, which is well-known for its photophysical and photochemical properties. beilstein-journals.orgmdpi.com

One of the most characteristic photoreactions of anthracene and its derivatives is a [4π+4π] photodimerization upon irradiation with UV light, typically at wavelengths greater than 300 nm. mdpi.comnih.gov This reaction links two anthracene molecules at the 9 and 10 positions. It is highly probable that this compound would undergo such a dimerization reaction.

In the presence of oxygen, excited anthracene can also undergo a [4π+2π] cycloaddition with singlet oxygen to form an endoperoxide. mdpi.comresearchgate.net This endoperoxide can, in turn, undergo further photochemical or thermal reactions. researchgate.netrsc.org

The imine bond itself can also be photoreactive. Common photochemical reactions of imines include E/Z isomerization around the C=N double bond and photoreduction. libretexts.org Furthermore, the interaction between an excited anthracene moiety and an amine is known to occur, which could lead to electron transfer and subsequent chemical transformations. rsc.org

Nucleophilic and Electrophilic Reactivity of the Imine Moiety

The imine group is amphiphilic in its reactivity, meaning it can react as both an electrophile and a nucleophile.

Electrophilic Reactivity : The carbon atom of the imine double bond is electrophilic, analogous to a carbonyl carbon, though generally less reactive. nih.govmasterorganicchemistry.com It is susceptible to attack by a wide range of nucleophiles. This reactivity can be enhanced by protonation of the imine nitrogen with an acid, which forms a highly reactive iminium ion. libretexts.orgnih.gov Common nucleophiles that add to imines include organometallic reagents (e.g., Grignard or organolithium reagents), enolates (in Mannich-type reactions), and hydrides (in reduction reactions). wiley-vch.de

Nucleophilic Reactivity : The nitrogen atom of the imine has a lone pair of electrons and is therefore nucleophilic and basic. nih.gov It can be protonated by acids and can coordinate to Lewis acids. This nucleophilicity is central to the mechanism of acid-catalyzed hydrolysis. While the imine nitrogen can act as a nucleophile, in many reactions involving imines, it is the initial activation by an electrophile (like a proton) that leads to subsequent reactions. acs.org

Future Research Directions and Innovative Opportunities for N 9 Anthracenylmethylene M Anisidine

Design of Multi-Stimuli Responsive Materials

The unique architecture of N-(9-anthracenylmethylene)-M-anisidine, which combines an anthracene (B1667546) unit and a Schiff base linkage, provides a conceptual basis for the creation of sophisticated multi-stimuli responsive materials. Anthracene derivatives are well-known for their responsiveness to light, often undergoing reversible [4+4] cycloaddition reactions upon photoirradiation. researchgate.netmdpi.com This photochemical property could be harnessed to modulate the material's structure and, consequently, its optical or mechanical properties.

Simultaneously, the imine (-C=N-) bond of the Schiff base is frequently susceptible to changes in pH, undergoing protonation or deprotonation. bohrium.comresearchgate.net This can lead to significant alterations in the electronic and conformational state of the molecule, affecting its absorption and emission spectra. bohrium.comiaea.org The combination of these two functionalities within a single molecule opens the door to materials that can respond to both light and pH. For instance, a polymeric material incorporating this compound could exhibit tunable fluorescence or conformational changes triggered by a specific sequence or combination of light and acid/base exposure. Such dual-responsive systems are of great interest for creating complex molecular switches and logic gates. researchgate.net

Integration into Advanced Sensing Platforms

The development of highly selective and sensitive chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The structural motifs of this compound make it a compelling candidate for integration into advanced sensing platforms.

The anthracene fluorophore is a well-established component in fluorescent chemosensors for the detection of various analytes, including metal ions. acs.orgcapes.gov.brresearchgate.net The fluorescence of anthracene can be either quenched or enhanced upon binding with a target species. Furthermore, Schiff bases are known to coordinate with a variety of metal ions through the imine nitrogen and other heteroatoms present in their structure. nih.gov The anisidine portion of the molecule, with its methoxy (B1213986) group, could also influence the selectivity and sensitivity of metal ion binding.

Therefore, this compound could be explored as a fluorescent sensor for specific metal ions, where the binding event would modulate the fluorescence output of the anthracene unit. Moreover, its inherent pH sensitivity could be exploited for developing fluorescent pH sensors, with potential applications in monitoring cellular environments or industrial processes. bohrium.comresearchgate.netacs.org The development of miniaturized sensing devices could see this compound immobilized on solid supports, such as nanoparticles or thin films, to create robust and reusable sensors.

Exploration of Bio-Imaging Probes (Conceptual, excluding clinical trials)

Fluorescence bio-imaging is a powerful, non-invasive technique for visualizing biological processes in real-time. The development of novel fluorescent probes with high specificity and photostability is crucial for advancing this field. rsc.org this compound, with its intrinsic fluorescence from the anthracene core, presents a conceptual framework for the design of new bio-imaging probes.

The lipophilic nature of the anthracene moiety could facilitate the molecule's entry into cells, a key requirement for intracellular imaging. Anthracene-based probes have been successfully employed for detecting species within biological media. nih.govnih.gov The pH-responsive character of the Schiff base linkage could be leveraged to develop probes that selectively image acidic organelles within cells, such as lysosomes, or to monitor pH changes associated with disease states. acs.org

Furthermore, the molecule could be functionalized with specific targeting groups to direct it to particular cells or subcellular compartments. While extensive research, including cytotoxicity and phototoxicity studies, would be necessary, the fundamental photophysical properties of the anthracene unit and the responsive nature of the Schiff base provide a strong rationale for its conceptual exploration as a bio-imaging agent. youtube.comacs.org

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new functional molecules. researchgate.networldscientific.com In the context of this compound, computational methods like Density Functional Theory (DFT) can be employed to predict the properties of novel derivatives before their synthesis. nih.gov

By systematically modifying the substituents on the anthracene and anisidine rings, it is possible to computationally screen for derivatives with enhanced fluorescence quantum yields, specific analyte selectivity, or fine-tuned pH response ranges. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. mdpi.com

Predictive modeling can also provide insights into the binding modes of the molecule with different analytes, such as metal ions, guiding the design of more effective sensors. nih.gov This in silico approach can significantly reduce the experimental effort and cost associated with developing new materials and probes based on the this compound scaffold.

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste and energy consumption. tandfonline.com The synthesis of Schiff bases, including this compound, is amenable to sustainable approaches. Microwave-assisted synthesis, for instance, has been shown to be a rapid and efficient method for preparing Schiff bases, often with higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.org

Solvent-free or "grindstone" chemistry, where the reactants are simply ground together, represents another eco-friendly synthetic route that can be explored. orientjchem.org The use of natural acid catalysts, such as those derived from cashew shell extract, can further enhance the green credentials of the synthesis. acs.org

Developing sustainable synthetic protocols for this compound and its derivatives is not only environmentally responsible but also crucial for its potential large-scale production and commercialization. As the innovative applications of this compound are explored, parallel efforts in sustainable synthesis will ensure that its development is both scientifically advanced and environmentally conscious.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing N-(9-anthracenylmethylene)-m-anisidine?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing anthracene-9-carbaldehyde with m-anisidine in glacial acetic acid (10–15 hrs) under inert conditions yields the Schiff base product. Reaction progress should be monitored via TLC (e.g., hexane:ethyl acetate 7:3) . Post-reaction, the mixture is cooled in an ice bath, and unreacted reagents are removed by washing with sodium bicarbonate (10% w/v). Recrystallization from ethanol or acetone improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) and aromatic protons. Compare with anthracene and m-anisidine precursors .
  • Chromatography : HPLC with a C18 column (acetonitrile:water gradient) identifies impurities. Retention time discrepancies indicate side products .
  • Elemental Analysis : Validate stoichiometry (expected C: 84.1%, H: 5.4%, N: 4.3%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, flame-retardant lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation. Shelf life is typically 6–12 months .
  • Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the regioselectivity of anthracene derivatives influence reaction pathways in functionalization studies?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example, hydrogenolysis of anthracenylmethyl acetals at high temperatures (120–150°C) favors axial ether formation due to thermodynamic control. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies . Experimental validation involves comparing product ratios via 1H^1H-NMR or X-ray crystallography .

Q. What computational methods are effective for studying the conformational dynamics of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate dioxane-type derivatives at 300–500 K to study axial/equatorial isomerization. Use AMBER or CHARMM force fields .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate bond angles and dihedral strains. Solvent effects (e.g., acetone) are modeled via PCM .

Q. How do thermal stability and phase transitions impact experimental design?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting points (TfusT_{\text{fus}}) and enthalpy changes (ΔHfus\Delta H_{\text{fus}}). For anthracene derivatives, TfusT_{\text{fus}} typically ranges 180–220°C .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C for anthracene cores) to optimize reaction temperatures .

Key Considerations for Researchers

  • Reproducibility : Document catalyst batches (e.g., Pd/C) and reagent sources (e.g., m-anisidine purity >97% by GC) to mitigate variability .
  • Data Contradictions : Discrepancies in melting points may arise from polymorphic forms. Always cross-validate with DSC and single-crystal XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.